molecular formula C34H37NO3 B12037465 1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate CAS No. 355429-38-8

1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate

Cat. No.: B12037465
CAS No.: 355429-38-8
M. Wt: 507.7 g/mol
InChI Key: MDLPSGYFQMSSOO-UHFFFAOYSA-N
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Description

1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C34H37NO3. It is a member of the quinolinecarboxylate family, known for its diverse applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the heptylphenyl and benzoylpropyl groups. Common reagents used in these reactions include quinoline derivatives, heptylphenyl bromide, and benzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoylpropyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate can be compared with other quinolinecarboxylate derivatives, such as:

  • 1-Benzoylpropyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
  • 1-Benzoylpropyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate

These compounds share similar structural features but differ in the substituents attached to the quinoline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

355429-38-8

Molecular Formula

C34H37NO3

Molecular Weight

507.7 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H37NO3/c1-4-6-7-8-10-15-25-19-21-26(22-20-25)30-23-29(28-18-13-14-24(3)32(28)35-30)34(37)38-31(5-2)33(36)27-16-11-9-12-17-27/h9,11-14,16-23,31H,4-8,10,15H2,1-3H3

InChI Key

MDLPSGYFQMSSOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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